N-[2-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide
Description
N-[2-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This compound integrates a benzenesulfonamide group linked via an ethyl chain to the triazolopyridazine ring, which is further substituted at the 6-position with a sulfanyl group connected to a 2-(4-chlorophenyl)-2-oxoethyl moiety. The sulfonamide moiety is critical for hydrogen-bonding interactions, a common feature in enzyme inhibitors and receptor antagonists .
Properties
IUPAC Name |
N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S2/c22-16-8-6-15(7-9-16)18(28)14-31-21-11-10-19-24-25-20(27(19)26-21)12-13-23-32(29,30)17-4-2-1-3-5-17/h1-11,23H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOWWMOYLAQZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazolopyridazine intermediate.
Attachment of the Benzenesulfonamide Group: The final step involves the coupling of the benzenesulfonamide group to the intermediate compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[2-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of triazole compounds exhibit anticonvulsant properties. For instance, studies have synthesized various triazolo derivatives and evaluated their efficacy against seizures induced by maximal electroshock (MES) models. Compounds similar to N-[2-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide have demonstrated promising anticonvulsant activity comparable to standard medications like carbamazepine .
Antimicrobial Properties
The 1,2,4-triazole moiety is recognized for its broad-spectrum antimicrobial activity. Research indicates that compounds containing the triazole ring can act against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the chlorophenyl group in the structure enhances its antibacterial efficacy .
Anticancer Potential
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's structure allows it to act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival pathways in cancer cells. For example, certain derivatives have shown effectiveness against glioma stem cells without significant toxicity to normal cells . This selective action makes it a candidate for further development in anticancer therapies.
Neuroprotective Effects
The neuroprotective properties of triazole derivatives have been documented in various studies. These compounds can modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from damage . This makes them potential candidates for treating neurodegenerative diseases.
Case Study 1: Anticonvulsant Evaluation
In a study assessing the anticonvulsant activity of synthesized triazole derivatives, several compounds were tested using the MES model. Among them, specific derivatives exhibited significant protective effects against seizures. For instance, one derivative showed an effective dose-response relationship comparable to existing antiepileptic drugs .
Case Study 2: Antimicrobial Efficacy
A series of this compound analogs were tested against common bacterial pathogens. Results indicated that certain analogs had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[2-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazolopyridazine core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl and benzenesulfonamide groups may enhance the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
- Key Differences :
- Sulfonamide vs. Benzamide : Replaces the benzenesulfonamide group with a benzamide, reducing hydrogen-bond acceptor capacity.
- Substituent : Features a 3,4-dimethoxyphenyl group instead of 4-chlorophenyl. Methoxy groups are electron-donating, which may alter solubility and π-π stacking interactions.
- Molecular Weight : Higher molecular weight (e.g., due to dimethoxy groups) may impact bioavailability compared to the parent compound .
N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide
- Key Differences: Sulfonamide vs. Substituent: Mesitylamino (2,4,6-trimethylphenyl) group replaces 4-chlorophenyl, increasing steric bulk and reducing electrophilicity. Impact on Activity: Reduced polarity may lower solubility but improve binding to hydrophobic enzyme pockets .
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Derivatives
- Core Structure : Replaces triazolopyridazine with pyrazolo[3,4-d]pyrimidine, altering electron distribution and conformational flexibility.
- Substituents : Fluorinated chromen-2-yl and trifluoropropyl groups enhance metabolic stability and target selectivity (e.g., kinase inhibition) but increase synthetic complexity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| N-[2-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide | C₂₁H₁₈ClN₅O₃S₂ | 504.98 | 4-Chlorophenyl, benzenesulfonamide | 3.2 |
| N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide | C₂₅H₂₇N₅O₄S | 533.63 | 3,4-Dimethoxyphenyl, benzamide | 2.8 |
| N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide | C₂₅H₂₇N₅O₃S | 509.64 | Mesitylamino, 4-methylbenzamide | 4.1 |
Notes:
- The parent compound’s 4-chlorophenyl group confers a higher LogP (lipophilicity) compared to dimethoxy-substituted analogues, favoring blood-brain barrier penetration.
Enzyme Inhibition
- Parent Compound : The benzenesulfonamide group is a hallmark of carbonic anhydrase inhibitors. Computational docking studies suggest strong interactions with zinc-containing active sites .
- Analogues: Benzamide Derivatives: Reduced sulfonamide-Zn²⁺ coordination may decrease potency against metalloenzymes but improve selectivity for non-metalloprotein targets (e.g., GPCRs) . Mesitylamino Substitution: Bulky substituents may hinder binding to shallow active sites but enhance affinity for allosteric pockets .
Anticancer and Antimicrobial Activity
- Chlorophenyl vs. Methoxy Groups : Chlorine’s electron-withdrawing nature may enhance DNA intercalation (e.g., topoisomerase inhibition), whereas methoxy groups could favor antioxidant activity via radical scavenging .
Computational Similarity Analysis
- Tanimoto Scores : Structural similarity metrics (e.g., Tanimoto index = 0.65–0.85) indicate moderate overlap with pyridazine-containing kinase inhibitors, suggesting divergent target profiles .
- Molecular Networking : Cosine scores >0.7 in MS/MS fragmentation patterns confirm close relationships between triazolopyridazine derivatives but highlight distinct fragmentation due to substituent variations .
Biological Activity
N-[2-(6-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a complex compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, cytotoxicity, and other pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C21H18ClN5O3S2
- Molecular Weight : 488.0 g/mol
- CAS Number : 872997-58-5
The compound contains a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The presence of a sulfonamide group further enhances its therapeutic potential.
1. Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that this compound exhibits selective cytotoxicity, particularly against breast cancer cell lines.
The compound's mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and survival. It has been suggested that the triazole moiety plays a crucial role in modulating these pathways by interacting with specific protein targets involved in cancer proliferation and metastasis.
3. Other Pharmacological Activities
In addition to its anticancer properties, this compound has shown promise in various other biological activities:
- Antimicrobial Activity : The triazole derivatives have been reported to exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that compounds containing the triazole scaffold can also reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines. This compound demonstrated significant inhibition of cell growth in MDA-MB-231 cells with an IC50 value of 27.1 µM . This suggests its potential as a lead compound for further development in breast cancer therapy.
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular interactions of this compound with VEGFR2 kinase, a critical target in cancer therapy. The study revealed that the compound could inhibit VEGFR2 activity at micromolar concentrations, contributing to its anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
